molecular formula C12H16N2O4S B14838813 3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide

Cat. No.: B14838813
M. Wt: 284.33 g/mol
InChI Key: NGOLAFXQZYYYEZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.334 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with a primary amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable nucleophile.

    Dimethylation: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies on its binding affinity, selectivity, and mode of action are essential to fully understand its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide
  • N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-4-sulfamoylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-4-sulfamoylbenzamide

InChI

InChI=1S/C12H16N2O4S/c1-14(2)12(15)8-3-6-11(19(13,16)17)10(7-8)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H2,13,16,17)

InChI Key

NGOLAFXQZYYYEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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